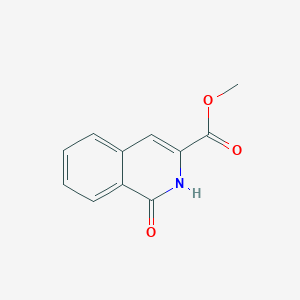

Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate

Overview

Description

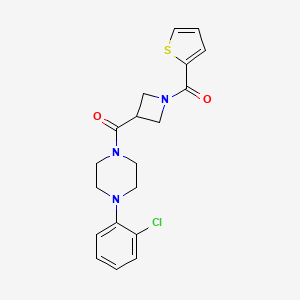

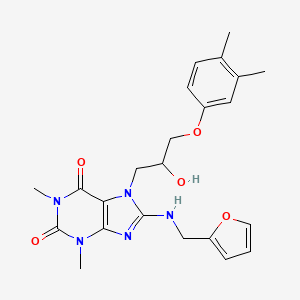

“Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate” is a chemical compound with the molecular formula C11H9NO3 . It is also known by its IUPAC name, "methyl 1-oxo-2H-isoquinoline-3-carboxylate" .

Synthesis Analysis

The synthesis of “Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate” involves the reaction of 2-carboxymethylbenzaldehyde hippuric acid adduct with methanol and solid potassium hydroxide .Molecular Structure Analysis

The molecular structure of “Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate” is represented by the InChI code: 1S/C11H9NO3/c1-15-11(14)9-6-7-4-2-3-5-8(7)10(13)12-9/h2-6H,1H3,(H,12,13) .Physical And Chemical Properties Analysis

“Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate” is a solid at room temperature . It has a molecular weight of 203.2 and a flash point of 219.7 . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.01, indicating its lipophilicity . The water solubility of the compound is 0.922 mg/ml .Scientific Research Applications

- Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate and its derivatives have been investigated as potent inhibitors against acetylcholinesterase (AChE) enzyme . AChE plays a crucial role in Alzheimer’s disease (AD) by hydrolyzing acetylcholine (ACh) into choline and acetic acid. Inhibiting AChE helps maintain higher ACh levels in the synaptic cleft, potentially improving cognitive function.

- Although not directly related to Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate, its structural motifs may inspire the design of novel EZH2 inhibitors. EZH2, a histone lysine methyltransferase, is implicated in cancer aggressiveness, metastasis, and poor prognosis . Researchers could explore modifications of this scaffold to develop potent EZH2 inhibitors.

- Compound 1-(3-chlorophenyl)-2-methyl-3-(4-oxo-2-methylquinazolin-3(4H)-yl)isothioureas, which contains a similar quinoline moiety, exhibited potent antibacterial activity against Klebsiella pneumoniae, Proteus vulgaris, and Staphylococcus epidermidis . While not identical, this finding suggests that Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate derivatives might also possess antibacterial properties.

- The synthesis of Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate and related compounds involves interesting chemistry. Researchers have reported facile synthetic routes, such as N-acetylation followed by DBU-promoted isomerization . These methods contribute to the broader field of organic synthesis.

Acetylcholinesterase Inhibition

EZH2 Inhibition

Antibacterial Activity

Synthetic Methodology

Safety and Hazards

“Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

properties

IUPAC Name |

methyl 1-oxo-2H-isoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)9-6-7-4-2-3-5-8(7)10(13)12-9/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYAPCOWWDVERX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-6-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2388196.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2388198.png)

![[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]methyl cyanide](/img/structure/B2388216.png)